molecular formula C7H13BrO B2768128 2-(2-Bromoethoxy)ethylcyclopropane CAS No. 1697523-66-2

2-(2-Bromoethoxy)ethylcyclopropane

Cat. No. B2768128
CAS RN: 1697523-66-2
M. Wt: 193.084
InChI Key: VWGUBDHPQSKYMY-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)ethylcyclopropane is a chemical compound with the CAS Number: 1697523-66-2 . It has a molecular weight of 193.08 . This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.


Molecular Structure Analysis

The IUPAC name for this compound is (2-(2-bromoethoxy)ethyl)cyclopropane . The Inchi Code for this compound is 1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2 . The molecular structure analysis of this compound would require more specific tools such as spectroscopy or crystallography, which are beyond my current capabilities.

Scientific Research Applications

Synthesis and Biological Evaluation

Cyclopropane derivatives, including those with bromophenol moieties, have been synthesized and evaluated for their biological activities. For instance, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moiety and their efficacy as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors have applications in treating diseases such as Alzheimer's, Parkinson's, and senile dementia. The study demonstrates the potential therapeutic applications of cyclopropane derivatives in medicinal chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Polymer Chemistry Applications

Cyclopropane-containing polymers have been modified post-polymerization to alter their physical properties for various applications. Ntoukam, Mutlu, and Théato (2020) performed substitution and addition reactions on poly(vinylcyclopropanes), demonstrating the versatility of cyclopropane derivatives in designing materials with tailored properties for specific applications (Ntoukam, Mutlu, & Théato, 2020).

Mechanistic Studies and Ring Transformation

Mechanistic studies have provided insights into the reactions of cyclopropane derivatives under various conditions. For example, Shi, Liu, and Tang (2006) reported on the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, showcasing the potential of cyclopropane derivatives in synthetic organic chemistry for constructing complex molecular frameworks (Shi, Liu, & Tang, 2006).

Agricultural and Ethylene Regulation

In the agricultural sector, the manipulation of ethylene perception and synthesis using cyclopropane derivatives like 1-methylcyclopropene (1-MCP) has significantly impacted post-harvest management of fruits and vegetables. Watkins (2006) reviewed the commercial adoption of 1-MCP to improve the quality and extend the shelf life of apples and other produce, highlighting the role of cyclopropane derivatives in ethylene regulation and their broader implications for food science and technology (Watkins, 2006).

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous . It is classified as a flammable liquid and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-bromoethoxy)ethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUBDHPQSKYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)ethylcyclopropane

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